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Compound of Interest

Compound Name: Isozaluzanin C

Cat. No.: B15580333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Isozaluzanin
C, a sesquiterpene lactone of the guaianolide type. The document summarizes its Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental

protocols for acquiring such data, and visualizes the analytical workflow and a relevant

biological signaling pathway.

Spectroscopic Data
The structural elucidation of Isozaluzanin C is heavily reliant on the interpretation of its NMR

and MS data. While a complete, publicly available dataset of all 2D NMR experiments for

Isozaluzanin C is not readily accessible, the following tables present the known ¹³C NMR data

and predicted ¹H NMR data based on closely related guaianolide sesquiterpenes.

NMR Spectroscopic Data
The ¹H and ¹³C NMR data are crucial for determining the carbon skeleton and the relative

stereochemistry of the molecule. The assignments are based on chemical shifts, coupling

constants, and correlations from 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: ¹H (Predicted) and ¹³C NMR Spectroscopic Data for Isozaluzanin C (in CDCl₃)
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Position
Predicted ¹H Chemical
Shift (δ, ppm), Multiplicity,
J (Hz)

¹³C Chemical Shift (δ, ppm)
[1]

1 2.5 - 2.7, m ~45-50

2 1.8 - 2.0, m ~25-30

3 4.0 - 4.2, m ~70-75

4 - ~140-145

5 2.8 - 3.0, m ~50-55

6 4.2 - 4.4, t, J = ~9.0 ~80-85

7 2.6 - 2.8, m ~55-60

8 1.9 - 2.1, m ~30-35

9 2.1 - 2.3, m ~40-45

10 - ~150-155

11 2.4 - 2.6, m ~45-50

12 - ~175-180 (C=O)

13
6.2 (d, J = ~3.5), 5.6 (d, J =

~3.0)
~120-125

14 5.0 (br s), 4.9 (br s) ~110-115

15 1.7 - 1.8, s ~15-20

Note: Predicted ¹H NMR values are based on the analysis of similar guaianolide sesquiterpene

lactones. Actual experimental values may vary.

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and elemental composition

of Isozaluzanin C, and its fragmentation pattern offers clues about its structure.

Table 2: Mass Spectrometry Data for Isozaluzanin C
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Parameter Value

Molecular Formula C₁₅H₁₈O₃

Molecular Weight 246.30 g/mol

Exact Mass 246.1256 g/mol

Predicted Key MS Fragmentation Ions (m/z)

246 [M]⁺ Molecular ion

228 [M - H₂O]⁺ Loss of a water molecule

218 [M - CO]⁺ Loss of carbon monoxide from the lactone

203 [M - CO - CH₃]⁺ Subsequent loss of a methyl group

190 Further fragmentation

Note: The fragmentation pattern is predicted based on the known fragmentation of other

guaianolide sesquiterpene lactones and may vary depending on the ionization technique used.

[2]

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for a

sesquiterpene lactone like Isozaluzanin C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified Isozaluzanin C in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

1D NMR Spectra Acquisition:
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¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical

parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number

of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

Use proton-decoupling to simplify the spectrum. Typical parameters include a spectral width

of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an

acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually

required due to the low natural abundance of the ¹³C isotope.

2D NMR Spectra Acquisition:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.

Standard pulse programs for phase-sensitive COSY or DQF-COSY can be used.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with

their directly attached carbons.[3] The spectral widths in both dimensions should be set to

encompass all proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range

correlations between protons and carbons (typically over 2-3 bonds), which is critical for

assembling the carbon skeleton.[3] The experiment should be optimized to detect long-range

coupling constants of around 8-10 Hz.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of Isozaluzanin C (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

The sample can be introduced into the mass spectrometer via direct infusion or coupled with

a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition:
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Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

are commonly used for natural products.[4] Electron Ionization (EI) is often used with GC-

MS.

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF),

Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer is recommended

to obtain accurate mass measurements for molecular formula determination.[5]

Fragmentation Analysis (MS/MS): To study the fragmentation pattern, tandem mass

spectrometry (MS/MS) is employed. A precursor ion (e.g., the molecular ion) is selected and

subjected to collision-induced dissociation (CID) to generate product ions.

Visualizations
The following diagrams illustrate the workflow for spectroscopic data analysis and a potential

signaling pathway affected by Isozaluzanin C.
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Workflow for the spectroscopic analysis of Isozaluzanin C.

Given that Isozaluzanin C has demonstrated anti-inflammatory effects and the ability to

improve tissue damage in mice induced by lipopolysaccharide (LPS) or carbapenem-resistant

Klebsiella pneumoniae (CRKP) infection, it likely modulates inflammatory signaling pathways. A

key pathway initiated by LPS is the Toll-like receptor 4 (TLR4) signaling cascade.
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LPS-induced inflammatory signaling pathway and potential inhibition by Isozaluzanin C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15580333?utm_src=pdf-body-img
https://www.benchchem.com/product/b15580333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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